molecular formula C10H8FN3O B15276318 1-[2-Fluoro-6-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one

1-[2-Fluoro-6-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one

Cat. No.: B15276318
M. Wt: 205.19 g/mol
InChI Key: DWOJAPOEYMCIFA-UHFFFAOYSA-N
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Description

1-[2-Fluoro-6-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a fluoro-substituted phenyl ring and a triazole moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

The synthesis of 1-[2-Fluoro-6-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroacetophenone and 1H-1,2,4-triazole.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-Fluoro-6-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

1-[2-Fluoro-6-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development and biochemical studies.

    Medicine: Research has indicated its potential use in the development of antifungal and antibacterial agents due to its triazole moiety, which is known for its biological activity.

    Industry: In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-6-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[2-Fluoro-6-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one can be compared with other similar compounds:

Properties

IUPAC Name

1-[2-fluoro-6-(1,2,4-triazol-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c1-7(15)10-8(11)3-2-4-9(10)14-6-12-5-13-14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOJAPOEYMCIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1F)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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